molecular formula C10H13ClN4O2S B1241593 N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide

N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide

Cat. No.: B1241593
M. Wt: 288.75 g/mol
InChI Key: DMVWTSYLUYUVMA-NSIKDUERSA-N
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Description

N-[(5-acetyl-3-thienyl)methyl]-2-chloroacetamide semicarbazone is a semicarbazone obtained by formal condensation of the keto group of N-[(5-acetyl-3-thienyl)methyl]-2-chloroacetamide with the hydrazino group of semicarbazide. It is a member of thiophenes, a member of ureas, an organochlorine compound, a monocarboxylic acid amide and a semicarbazone. It derives from a chloroacetic acid and a semicarbazide.

Properties

Molecular Formula

C10H13ClN4O2S

Molecular Weight

288.75 g/mol

IUPAC Name

N-[[5-[(Z)-N-(carbamoylamino)-C-methylcarbonimidoyl]thiophen-3-yl]methyl]-2-chloroacetamide

InChI

InChI=1S/C10H13ClN4O2S/c1-6(14-15-10(12)17)8-2-7(5-18-8)4-13-9(16)3-11/h2,5H,3-4H2,1H3,(H,13,16)(H3,12,15,17)/b14-6-

InChI Key

DMVWTSYLUYUVMA-NSIKDUERSA-N

SMILES

CC(=NNC(=O)N)C1=CC(=CS1)CNC(=O)CCl

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC(=CS1)CNC(=O)CCl

Canonical SMILES

CC(=NNC(=O)N)C1=CC(=CS1)CNC(=O)CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide
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N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide
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N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide
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N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide
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N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide
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N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide

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